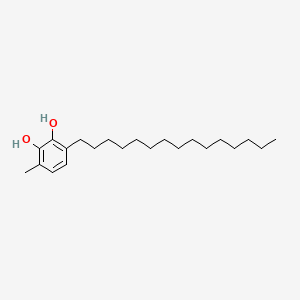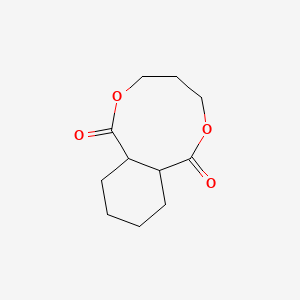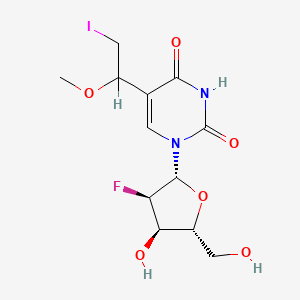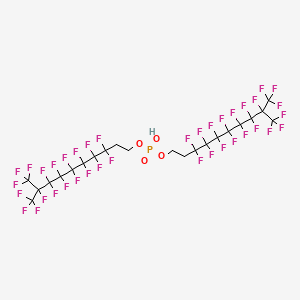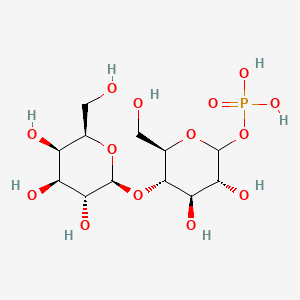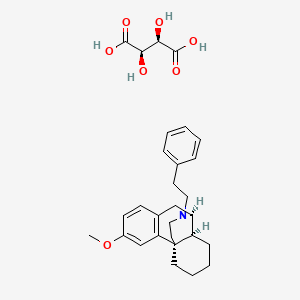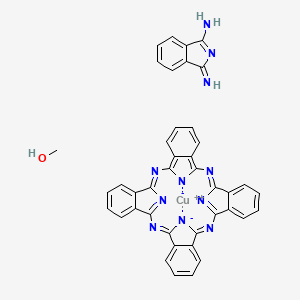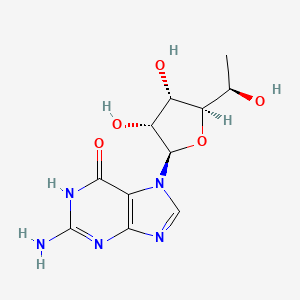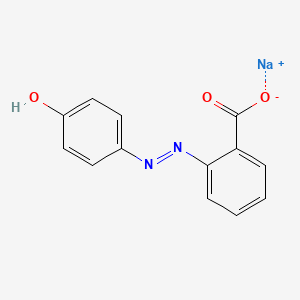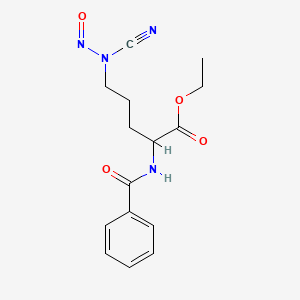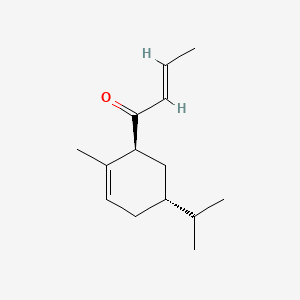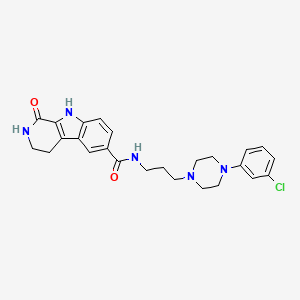
Carbonothioic dihydrazide, N''-((3-pyridinylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features both pyridine and thiosemicarbazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with pyridine derivatives under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. Common reagents used in the synthesis include pyridine-2-carbaldehyde and 3-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may have interesting catalytic or electronic properties.
Biology and Medicine
In biology and medicine, Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects would depend on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymes. As a ligand, it may form stable complexes with metal ions, altering their reactivity.
相似化合物的比较
Similar Compounds
Similar compounds include other thiosemicarbazide derivatives and pyridine-containing compounds. Examples include:
- Thiosemicarbazide
- Pyridine-2-carbaldehyde thiosemicarbazone
- 3-Aminopyridine derivatives
Uniqueness
What sets Carbonothioic dihydrazide, N’‘-((3-pyridinylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
127142-59-0 |
|---|---|
分子式 |
C14H15N7S2 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
1-pyridin-3-yl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C14H15N7S2/c1-10(12-6-2-3-8-16-12)18-20-14(23)21-19-13(22)17-11-5-4-7-15-9-11/h2-9H,1H3,(H2,17,19,22)(H2,20,21,23)/b18-10+ |
InChI 键 |
LUDRGCHHXPBJSJ-VCHYOVAHSA-N |
手性 SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CN=CC=C1)/C2=CC=CC=N2 |
规范 SMILES |
CC(=NNC(=S)NNC(=S)NC1=CN=CC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


